Micelle-Forming Thrombin Inhibitor
Overview
Description
Micelle-Forming Thrombin Inhibitors are a class of compounds designed to inhibit thrombin, a key enzyme in the blood coagulation process. These inhibitors are unique because they form micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid. The micelle formation enhances the solubility and stability of the thrombin inhibitors, making them more effective in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Micelle-Forming Thrombin Inhibitors typically involves the synthesis of amphiphilic block copolymers. These copolymers consist of hydrophilic and hydrophobic segments, which self-assemble into micelles in aqueous solutions. The synthetic routes often include:
Polymerization: Techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization are used to create the block copolymers.
Micellization: The block copolymers are dissolved in an organic solvent and then added to water, leading to the formation of micelles as the organic solvent is evaporated.
Industrial Production Methods: Industrial production of these inhibitors involves large-scale polymerization reactors and precise control of reaction conditions to ensure consistent quality. Techniques such as dialysis, solvent evaporation, and microphase separation are commonly employed to achieve the desired micelle formation .
Chemical Reactions Analysis
Types of Reactions: Micelle-Forming Thrombin Inhibitors undergo various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the copolymers, affecting their micelle-forming ability and thrombin inhibition efficiency.
Substitution Reactions: These reactions are used to introduce specific functional groups that enhance the interaction with thrombin.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products: The major products of these reactions are modified block copolymers with enhanced thrombin inhibitory activity and improved micelle stability .
Scientific Research Applications
Micelle-Forming Thrombin Inhibitors have a wide range of applications in scientific research:
Chemistry: Used as model systems to study micelle formation and stability.
Biology: Employed in the study of blood coagulation and thrombin activity.
Medicine: Developed as therapeutic agents for the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Industry: Utilized in the formulation of drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs
Mechanism of Action
The mechanism of action of Micelle-Forming Thrombin Inhibitors involves the inhibition of thrombin by binding to its active site. The micelles enhance the delivery of the inhibitors to the thrombin molecules, increasing their inhibitory efficiency. The molecular targets include the active site serine residue of thrombin, and the pathways involved are the coagulation cascade and fibrin formation .
Comparison with Similar Compounds
Direct Thrombin Inhibitors: Such as dabigatran and argatroban.
Indirect Thrombin Inhibitors: Such as heparin and low-molecular-weight heparin.
Comparison: Micelle-Forming Thrombin Inhibitors are unique due to their ability to form micelles, which enhances their solubility and stability compared to other thrombin inhibitors. This property allows for more efficient delivery and prolonged activity in the bloodstream, making them potentially more effective in therapeutic applications .
Properties
IUPAC Name |
dodecanoic acid;dodecyl (2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N5O5.C12H24O2/c1-5-6-7-8-9-10-11-12-13-14-21-37-25(35)23-18-16-20-33(23)24(34)22(17-15-19-31-26(29)30)32-27(36)38-28(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h22-23H,5-21H2,1-4H3,(H,32,36)(H4,29,30,31);2-11H2,1H3,(H,13,14)/t22-,23-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBBWXLYJBEMD-SJEIDVEUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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